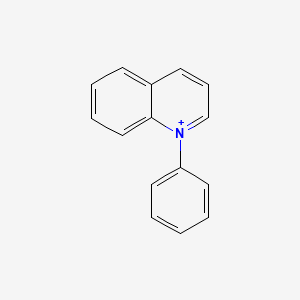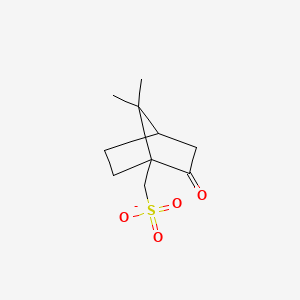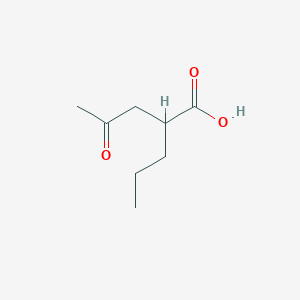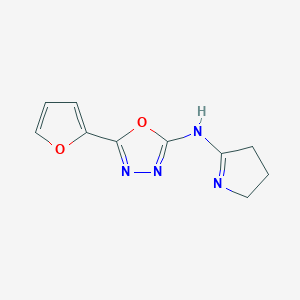![molecular formula C11H12N4OS B1225681 2-[4-(4-Methoxyphenyl)-2-thiazolyl]guanidine CAS No. 91089-11-1](/img/structure/B1225681.png)
2-[4-(4-Methoxyphenyl)-2-thiazolyl]guanidine
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 2-[4-(4-Methoxyphenyl)-2-thiazolyl]guanidine derivatives often involves the formation of thiazole rings through the reaction of methoxyphenyl compounds with guanidine or related compounds. For example, the synthesis and evaluation of 4,5-bis(4-methoxyphenyl)-2-substituted-thiazoles as potent antiplatelet agents highlight the versatility of these compounds. These derivatives, designed from parent compounds itazigrel and timegadine, exhibit potent inhibitory activity on malondialdehyde (MDA) production and vasodilatory activity, showcasing the structural significance of the methoxyphenyl and guanidine components in biological activities (Tanaka et al., 1994).
Molecular Structure Analysis
The molecular structure of these compounds has been studied through various methods, including X-ray diffraction and quantum chemical calculations. For instance, analysis of 2-thioxo-3N-(2-methoxyphenyl)−5 [4′-methyl -3′N -(2′-methoxyphenyl) thiazol-2′(3′H)-ylidene] thiazolidin-4-one revealed a non-planar structure, emphasizing the impact of methoxy and guanidine groups on the overall molecular configuration (Yahiaoui et al., 2019).
Chemical Reactions and Properties
These compounds participate in various chemical reactions, reflecting their reactivity and functional versatility. The divalent N(I) character in 2-(thiazol-2-yl)guanidine, as determined through electronic structure analysis, highlights the unique reactivity patterns of these molecules, particularly in the context of tautomeric states and electron delocalization, which are critical for understanding their chemical behavior (Bhatia et al., 2012).
Wissenschaftliche Forschungsanwendungen
Antiplatelet and Vasodilatory Activities
2-Guanidino-4,5-bis(4-methoxyphenyl)thiazole, a compound related to 2-[4-(4-Methoxyphenyl)-2-thiazolyl]guanidine, has been identified as a potent antiplatelet agent with vasodilatory activity. This compound inhibits the production of malondialdehyde, a byproduct of the cyclooxygenase-catalyzed oxygenation of arachidonic acid in prostanoid synthesis in platelets, indicating its potential in antiplatelet therapy (Tanaka et al., 1994).
Antihypertensive Properties
Compounds closely related to this compound, specifically some 2-aryl-5-guanidino-1,3,4-thiadiazoles, have demonstrated the ability to lower blood pressure in hypertensive rats. This effect is attributed to a direct relaxant impact on vascular smooth muscle (Turner et al., 1988).
Antibacterial Applications
A series of novel trisubstituted guanidines, with structural similarities to this compound, and their copper(II) complexes have shown promising antibacterial activities. These compounds, including those with a 2-methoxyphenyl ring, have demonstrated good bactericidal activity against various bacterial strains (Said et al., 2015).
Electronic Structure Analysis
Quantum chemical studies on compounds containing a 2-(thiazol-2-yl)guanidine unit, similar to the compound of interest, have been conducted to understand their electronic structure, electron delocalization, and protonation energy. This research provides insights into the chemical behavior of these compounds (Bhatia et al., 2012).
Anti-Inflammatory and Analgesic Activities
Compounds structurally related to this compound, specifically some 1,2,4-thiadiazolidines and 1-4-aryl guanidines, have been evaluated for their anti-inflammatory and analgesic activities. The presence of a p-methoxy group in these compounds enhanced their effectiveness (Naik & Pandeya, 1994).
Eigenschaften
IUPAC Name |
2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]guanidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4OS/c1-16-8-4-2-7(3-5-8)9-6-17-11(14-9)15-10(12)13/h2-6H,1H3,(H4,12,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFCQUNMSNZYLTF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CSC(=N2)N=C(N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801327649 | |
| Record name | 2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]guanidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801327649 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
12.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24818846 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
91089-11-1 | |
| Record name | 2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]guanidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801327649 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![6-Methyl-indolo[1,2-c]quinazolin-12-ylamine](/img/structure/B1225601.png)
![N-[2-(1H-benzimidazol-2-yl)phenyl]-2-thiophen-2-ylacetamide](/img/structure/B1225602.png)



![1-[4-(2-Chlorophenoxy)butyl]imidazole](/img/structure/B1225613.png)
![7-hydroxy-8-[(E)-phenyldiazenyl]naphthalene-1,3-disulfonate](/img/structure/B1225615.png)
![1-[5-(2-Furanylmethylamino)-3-phenyl-1,2,4-triazol-1-yl]-2-phenylethanone](/img/structure/B1225616.png)
![6-[Oxo-[2-[oxo-[4-(4-propan-2-ylphenyl)-1-piperazinyl]methyl]anilino]methyl]-1-cyclohex-3-enecarboxylic acid](/img/structure/B1225619.png)
![3-acetamido-N-[(4-ethoxy-3-methoxyphenyl)methyl]-4-[(4-methylphenyl)thio]benzamide](/img/structure/B1225620.png)
![2-[2-(2-chlorophenyl)-1-benzimidazolyl]-N-(2,6-diethylphenyl)acetamide](/img/structure/B1225623.png)

![N-(1H-benzimidazol-2-yl)-3-[methyl-(4-methylphenyl)sulfamoyl]benzamide](/img/structure/B1225625.png)